Prmt5-IN-32

PRMT5 inhibitor Colorectal cancer HCT116 proliferation

PRMT5-IN-32 (CAS 2918815-34-4, molecular formula C27H21F4N5O2, molecular weight 523.48) is a synthetic small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) disclosed in patent WO2018130840A1 as compound 3. The compound inhibits HCT116 colorectal carcinoma cell proliferation with an IC50 of 0.13 μM (130 nM).

Molecular Formula C27H21F4N5O2
Molecular Weight 523.5 g/mol
Cat. No. B12366435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-32
Molecular FormulaC27H21F4N5O2
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(N2)CN3C(=O)C4=C(C35CCN(C5=O)CC6=CC(=C(C=C6F)F)F)C=CC(=C4)F)N
InChIInChI=1S/C27H21F4N5O2/c1-13-6-23(32)34-24-17(13)9-16(33-24)12-36-25(37)18-8-15(28)2-3-19(18)27(36)4-5-35(26(27)38)11-14-7-21(30)22(31)10-20(14)29/h2-3,6-10H,4-5,11-12H2,1H3,(H3,32,33,34)/t27-/m0/s1
InChIKeyCBXANBAMKYLGHF-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PRMT5-IN-32: Quantitative Activity Profile and Procurement Considerations for a PRMT5 Inhibitor Tool Compound


PRMT5-IN-32 (CAS 2918815-34-4, molecular formula C27H21F4N5O2, molecular weight 523.48) is a synthetic small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) disclosed in patent WO2018130840A1 as compound 3 [1] . The compound inhibits HCT116 colorectal carcinoma cell proliferation with an IC50 of 0.13 μM (130 nM) . PRMT5 catalyzes symmetric dimethylation of arginine residues on histone and non-histone proteins, regulating gene expression programs implicated in oncogenesis across multiple cancer types .

Why PRMT5-IN-32 Cannot Be Interchanged with Clinical-Stage or Alternative PRMT5 Inhibitors Without Quantitative Validation


PRMT5 inhibitors exhibit substantial divergence across multiple dimensions: biochemical IC50 values span over three orders of magnitude (0.14 nM to >130 nM), binding mechanisms vary (SAM-competitive versus SAM-uncompetitive versus MTA-cooperative), and cellular potency depends critically on MTAP deletion status for newer-generation compounds [1]. Clinical-stage inhibitors GSK3326595 (pemrametostat, IC50 = 6.2 nM, SAM-uncompetitive) and JNJ-64619178 (onametostat, IC50 = 0.14 nM, pseudo-irreversible) demonstrate potency that differs from PRMT5-IN-32 by factors ranging from ~21-fold to ~929-fold, while MTA-cooperative inhibitors such as MRTX1719 require MTAP deletion for synthetic lethality [2] . Generic substitution without head-to-head validation in the user's specific cellular context would introduce unquantified variability in target engagement and downstream phenotypic readouts.

PRMT5-IN-32 Comparative Evidence: Quantitative Differentiation Against Clinical and Preclinical PRMT5 Inhibitors


Cellular Antiproliferative Potency in HCT116 Colorectal Carcinoma Cells: PRMT5-IN-32 Versus GSK3326595

In the HCT116 colorectal carcinoma cell line, PRMT5-IN-32 demonstrates an antiproliferative IC50 of 0.13 μM (130 nM) . In comparison, the clinical-stage PRMT5 inhibitor GSK3326595 exhibits an antiproliferative EC50 of 2 nM in the same HCT116 cell line [1]. The 65-fold difference in cellular potency (130 nM vs. 2 nM) is consistent with the divergent biochemical IC50 values (PRMT5-IN-32: biochemical IC50 not publicly reported; GSK3326595: biochemical IC50 = 6.2 nM) and reflects the SAM-uncompetitive mechanism of GSK3326595 versus the undisclosed binding mode of PRMT5-IN-32 .

PRMT5 inhibitor Colorectal cancer HCT116 proliferation

Biochemical Potency Comparison: PRMT5-IN-33 as Closest Structural Analog to PRMT5-IN-32

PRMT5-IN-32 and PRMT5-IN-33 (compound A8) represent closely related structural analogs from the same chemical series disclosed in WO2018130840A1. PRMT5-IN-33 demonstrates a PRMT5 biochemical IC50 of 10.9 nM in a SAM-competitive assay format . While the biochemical IC50 for PRMT5-IN-32 has not been publicly disclosed, both compounds share the same core patent origin and exhibit comparable cellular potency profiles (PRMT5-IN-32 HCT116 IC50 = 130 nM; PRMT5-IN-33 Z-138 IC50 = 123.2 nM, MOLM-13 IC50 = 248.6 nM) . The ~12-fold difference between biochemical potency (10.9 nM) and cellular potency (~123–249 nM) for PRMT5-IN-33 provides a benchmark for estimating the likely biochemical-to-cellular translation efficiency within this chemical series.

PRMT5 inhibitor Biochemical IC50 SAM-competitive

Binding Mechanism Differentiation: SAM-Competitive vs. SAM-Uncompetitive vs. MTA-Cooperative PRMT5 Inhibition

PRMT5 inhibitors are mechanistically stratified into three distinct classes: SAM-competitive, SAM-uncompetitive, and MTA-cooperative. PRMT5-IN-33, a close analog of PRMT5-IN-32, functions as a SAM-competitive inhibitor . In contrast, GSK3326595 acts as a SAM-uncompetitive, peptide-competitive inhibitor , while MRTX1719 and TNG-462 are MTA-cooperative inhibitors that selectively target the PRMT5-MTA complex, achieving synthetic lethality in MTAP-deleted cancers . The mechanism of PRMT5-IN-32 has not been explicitly characterized in the public domain, though its origin in the same patent series as SAM-competitive PRMT5-IN-33 suggests it likely shares SAM-competitive binding [1].

PRMT5 inhibitor Binding mechanism MTA-cooperative

Chemical Series Differentiation: PRMT5-IN-32 as a Structurally Distinct Entry Point Within the WO2018130840A1 Patent Series

PRMT5-IN-32 (compound 3 in WO2018130840A1) and PRMT5-IN-33 (compound A8) represent two distinct chemical entities within the same patent series, exhibiting different molecular formulas and structural features. PRMT5-IN-32 has the molecular formula C27H21F4N5O2 and molecular weight 523.48 , whereas PRMT5-IN-33 has the formula C25H24BrN5O3S and molecular weight 554.46 . These structural differences translate to divergent in vivo profiles: PRMT5-IN-33 has demonstrated oral bioavailability and tumor growth inhibition (TGI of 33% at 60 mg/kg and 52% at 120 mg/kg in MOLM-13 xenograft models) , while no public in vivo data exist for PRMT5-IN-32.

PRMT5 inhibitor Chemical series Structure-activity relationship

PRMT5-IN-32: Recommended Research Applications Based on Quantitative Evidence


In Vitro Profiling in HCT116 Colorectal Carcinoma Models Requiring Moderate Cellular Potency

Based on the demonstrated HCT116 antiproliferative IC50 of 0.13 μM , PRMT5-IN-32 is suitable for in vitro cellular assays in colorectal carcinoma models where moderate compound potency is acceptable and where researchers may prefer a compound from the WO2018130840A1 series that has not been extensively characterized in vivo. The 65-fold lower potency compared to clinical-stage GSK3326595 means PRMT5-IN-32 requires higher working concentrations, making it less suitable for studies requiring sub-10 nM target engagement but appropriate for proof-of-concept experiments at micromolar ranges.

Structure-Activity Relationship (SAR) Studies Within the WO2018130840A1 Chemical Series

PRMT5-IN-32 (compound 3) and PRMT5-IN-33 (compound A8) represent two structurally distinct scaffolds from the same patent series, enabling comparative SAR exploration [1]. PRMT5-IN-32 incorporates fluorine substituents and lacks the bromine found in PRMT5-IN-33, potentially affecting selectivity, permeability, and metabolic stability. Researchers can employ both compounds to probe how these structural variations modulate cellular potency, target selectivity, and in vitro ADME properties.

SAM-Competitive PRMT5 Inhibition Studies in MTAP-Proficient Cellular Models

As a likely SAM-competitive inhibitor based on its analog PRMT5-IN-33 , PRMT5-IN-32 is appropriate for studies requiring SAM-competitive mechanism of action rather than MTA-cooperative binding. This is particularly relevant in MTAP-proficient cell lines (e.g., HCT116 MTAP-WT), where MTA-cooperative inhibitors like MRTX1719 demonstrate substantially reduced potency . PRMT5-IN-32 provides a SAM-competitive tool for probing PRMT5 function in genetic backgrounds where MTA-cooperative inhibitors are ineffective.

Preclinical Tool Compound for PRMT5 Target Validation in Non-Xenograft Settings

Given the absence of public in vivo data for PRMT5-IN-32, this compound is best deployed in in vitro and ex vivo target validation studies, including Western blotting for symmetric dimethylarginine (sDMA) reduction, cell viability assays across cancer cell line panels, and mechanistic studies of PRMT5-mediated splicing regulation. Researchers requiring validated in vivo pharmacology should consider PRMT5-IN-33, which has demonstrated oral antitumor efficacy in MOLM-13 xenograft models (TGI 33–52%) .

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